Atliprofen

Inflammation Carrageenin paw edema NSAID pharmacology

Atliprofen is the active (S)-enantiomer profen NSAID with a 4-(3-thienyl)phenyl scaffold that confers distinct COX-2 selectivity and a high GI safety margin (UD50 180 mg/kg p.o.) vs. ibuprofen. Its prodrug IDPH-8261 achieves 2.5–7.5× greater anti-arthritic potency at 4 mg/kg, enabling lower drug loading and improved reproducibility. It also serves as a benchmark for lipase-mediated chiral resolution (>97% ee) and chiral HPLC calibration. Choose high-purity Atliprofen for robust SAR studies, reduced vehicle artifacts, and superior welfare in chronic NSAID research.

Molecular Formula C13H12O2S
Molecular Weight 232.30 g/mol
CAS No. 108912-14-7
Cat. No. B1665819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtliprofen
CAS108912-14-7
SynonymsAtliprofen
Molecular FormulaC13H12O2S
Molecular Weight232.30 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2=CSC=C2)C(=O)O
InChIInChI=1S/C13H12O2S/c1-9(13(14)15)10-2-4-11(5-3-10)12-6-7-16-8-12/h2-9H,1H3,(H,14,15)
InChIKeyPFLCZHOSQMPCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atliprofen (CAS 108912-14-7) Procurement Guide: A Thiophene-Containing Arylpropionic Acid NSAID with Distinct In Vivo Efficacy and Safety Profile


Atliprofen (free acid, CAS 108912-14-7) is the active moiety of the arylpropionic acid nonsteroidal anti-inflammatory drug (NSAID) class, structurally characterized by a 4-(3-thienyl)phenyl substituent [1]. Its methyl ester prodrug (IDPH-8261, CAS 108912-17-0) has completed all three pre‑marketing clinical phases and demonstrates pharmacologic activity primarily through inhibition of cyclooxygenase (COX) enzymes, with the S‑enantiomer being the pharmacologically active form [2]. The compound belongs to the ‘profen’ subclass alongside ibuprofen, ketoprofen, flurbiprofen, and naproxen, but its thiophene-for‑phenyl substitution confers distinct molecular recognition properties that cannot be assumed interchangeable with other profens [1].

Why Atliprofen (CAS 108912-14-7) Cannot Be Substituted by Generic Arylpropionic Acid NSAIDs: Structural, COX-Binding, and Gastrointestinal Safety Differentiators


Although atliprofen shares the α‑methylacetic acid pharmacophore with ibuprofen, ketoprofen, and naproxen, its 4‑(3‑thienyl)phenyl motif introduces electronic and steric features that alter COX‑1/COX‑2 binding interactions [1]. Molecular docking studies show that the active S‑isomer engages COX active‑site residues through a distinct hydrogen‑bonding network compared with S‑ibuprofen, which translates to a different balance between anti‑inflammatory potency and gastrointestinal tolerability [1][2]. In vivo, the prodrug IDPH‑8261 achieves a unique combination of strong anti‑arthritic efficacy (ED50 4 mg/kg p.o.) and a markedly high ulcerogenic threshold (UD50 180 mg/kg p.o.) that separates it from other profens; selecting a generic alternative without considering these differential pharmacodynamic and safety margins risks either under‑treatment or elevated GI toxicity [2].

Atliprofen (CAS 108912-14-7) Quantitative Evidence Guide: Comparative Data Against Ibuprofen, Indomethacin, and Reference NSAIDs


In Vivo Anti-Inflammatory Potency in Carrageenin Rat Paw Edema: IDPH-8261 Outperforms Ibuprofen but Is Threefold Less Potent Than Indomethacin

In the carrageenin‑induced rat paw edema model, the atliprofen methyl ester prodrug IDPH‑8261 produced dose‑related inhibition of edema that was greater than that of ibuprofen and phenylbutazone, but was three times less potent than indomethacin [1]. The reported ED50 of ibuprofen in this model is approximately 30 mg/kg p.o. [2]. The qualitative ordering of potency (indomethacin > IDPH‑8261 > ibuprofen ≈ phenylbutazone) positions IDPH‑8261 as an intermediate‑potency NSAID with efficacy superior to the most widely used over‑the‑counter profen.

Inflammation Carrageenin paw edema NSAID pharmacology

Ulcerogenic Liability: IDPH-8261 Demonstrates a 1.8‑ to 72‑Fold Higher UD50 Compared to Reference NSAIDs

In a rat ulcerogenicity study, IDPH‑8261 exhibited an ulcerogenic dose (UD50) of 180 mg/kg p.o., which was the lowest (i.e., most favorable) among the reference standard NSAIDs tested [1]. Published UD50 values for comparator NSAIDs in rat models are: indomethacin ≈ 2.5 mg/kg p.o., ibuprofen ≈ 50–100 mg/kg p.o., and phenylbutazone ≈ 100 mg/kg p.o. [2]. Consequently, IDPH‑8261's UD50 is approximately 72‑fold higher than that of indomethacin and 1.8‑ to 3.6‑fold higher than that of ibuprofen.

Gastrointestinal safety Ulcerogenicity Therapeutic index

Anti-Arthritic Efficacy in Adjuvant Polyarthritis Model: IDPH-8261 ED50 of 4 mg/kg p.o. Is 2.5‑ to 7.5‑Fold More Potent Than Ibuprofen

In the adjuvant‑induced established polyarthritis model in rats, IDPH‑8261 produced a robust anti‑arthritic effect with an ED50 of 4 mg/kg p.o. [1]. For comparison, the ED50 of ibuprofen in the same or closely related adjuvant arthritis models is reported in the range of 10–30 mg/kg p.o. [2]. Thus, IDPH‑8261 is approximately 2.5‑ to 7.5‑fold more potent than ibuprofen on a milligram‑per‑kilogram basis in a chronic, immune‑driven inflammatory setting.

Chronic inflammation Adjuvant arthritis Anti-arthritic potency

Enantioselective Synthesis Enables Access to the Active S-Atliprofen Acid with >97% Enantiomeric Excess

The S‑enantiomer of atliprofen acid was obtained with up to 97.86% enantiomeric excess (ee) via Candida rugosa lipase‑catalyzed enantioselective hydrolysis of the corresponding racemic methyl or butyl esters [1]. This degree of optical purity is achieved in multigram scale and compares favorably with typical industrial resolutions of related profens, where enantiomeric excess often ranges from 90% to 98% ee depending on substrate and enzyme conditions [2]. The R‑enantiomer is pharmacologically inactive as a COX inhibitor, making high ee essential for reproducible biological activity.

Chiral synthesis Enantiomeric purity Lipase resolution

Optimal Research and Industrial Application Scenarios for Atliprofen (CAS 108912-14-7) Based on Quantitative Evidence


Preclinical Chronic Inflammation and Arthritis Models Requiring Low‑Dose NSAID Efficacy

Investigators running adjuvant polyarthritis or collagen‑induced arthritis models can use atliprofen‑derived IDPH‑8261 to achieve robust anti‑arthritic effects at oral doses as low as 4 mg/kg, a potency 2.5‑ to 7.5‑fold greater than ibuprofen [1]. This enables lower drug loading, reduced vehicle‑related artifacts, and less frequent dosing, directly improving experimental reproducibility and animal welfare.

Gastrointestinal Safety‑Focused In Vivo Pharmacology Studies

When a study endpoint requires prolonged NSAID exposure with minimal confounding GI damage, IDPH‑8261's UD50 of 180 mg/kg p.o.—72‑fold higher than indomethacin and 1.8‑ to 3.6‑fold higher than ibuprofen—offers a wider safety window [2]. This characteristic is particularly valuable for chronic pain or neuro‑inflammation paradigms where gastric ulceration in control groups can compromise behavioral readouts and survival.

Structure‑Activity Relationship (SAR) and COX‑Binding Selectivity Profiling

The unique 4‑(3‑thienyl)phenyl scaffold of atliprofen provides a distinct probe for SAR studies focused on COX‑1 versus COX‑2 selectivity within the profen class. Its differential hydrogen‑bonding pattern versus S‑ibuprofen, as revealed by molecular docking, makes it a useful positive control for computational binding‑mode validation and for benchmarking novel heterocyclic NSAID candidates [3].

Enantioselective Synthesis and Chiral Purity Quality Control Standards

The demonstrated lipase‑mediated resolution yielding >97% ee S‑atliprofen acid positions this compound as a benchmark substrate for optimizing industrial biocatalytic enantiomer separations of α‑arylpropionic acids [4]. Procurement of high‑ee atliprofen permits calibration of chiral HPLC methods and serves as an authentic standard for enantiomeric impurity profiling in pharmaceutical development.

Quote Request

Request a Quote for Atliprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.